molecular formula C8H6BrN3O B11869238 1-(3-Bromo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone

1-(3-Bromo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone

Cat. No.: B11869238
M. Wt: 240.06 g/mol
InChI Key: RMZWTZCKWRQLDB-UHFFFAOYSA-N
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Description

1-(3-Bromo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a bromine atom at the 3-position and an ethanone group at the 5-position of the pyrazolo[3,4-c]pyridine core makes this compound unique and of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(3-Bromo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone typically involves the following steps:

Chemical Reactions Analysis

1-(3-Bromo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways .

Comparison with Similar Compounds

1-(3-Bromo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

1-(3-bromo-2H-pyrazolo[3,4-c]pyridin-5-yl)ethanone

InChI

InChI=1S/C8H6BrN3O/c1-4(13)6-2-5-7(3-10-6)11-12-8(5)9/h2-3H,1H3,(H,11,12)

InChI Key

RMZWTZCKWRQLDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(NN=C2C=N1)Br

Origin of Product

United States

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